molecular formula C13H15BrN2O2 B2667436 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide CAS No. 1436103-29-5

2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide

Cat. No. B2667436
CAS RN: 1436103-29-5
M. Wt: 311.179
InChI Key: WNPOOXSBLYTIRJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In

Scientific Research Applications

Photolysis and Radical Fragmentation

Research has demonstrated the utility of photolysis and radical fragmentation in studying the behavior of alkyl radicals containing two different beta-leaving groups. The study involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl and related compounds under photolysis conditions has provided insights into heterolytic fragmentation and the formation of olefin cation radicals. This methodological approach is significant for understanding the chemical behavior and potential applications of compounds related to 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide in synthetic chemistry and material science (Bales et al., 2001).

Pharmacological Assessments

The pharmacological potential of acetamide derivatives, including those structurally related to the specified compound, has been evaluated. A study synthesizing novel acetamide derivatives for assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities revealed promising results. These compounds, due to their structural features including bromo, tert-butyl, and nitro groups, have shown activities comparable to standard drugs, highlighting their potential in medicinal chemistry applications (Rani et al., 2016).

Spectroscopic and Electronic Properties

An experimental and quantum chemical investigation of a paracetamol analogous, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has revealed detailed insights into its electronic properties and vibrational mode couplings. The study's findings on the energy gap, stability among regioisomers, and intramolecular hydrogen bonds contribute to the broader understanding of the structural and electronic characteristics of bromo-substituted acetamides (Viana et al., 2017).

Halides in Advanced Oxidation Processes

Research evaluating the effects of halide ions on the degradation of acetaminophen by UV/H2O2 treatment has provided insights into the roles of bromide and chloride in advanced oxidation processes. These findings are essential for environmental chemistry and wastewater treatment, particularly in understanding how bromide ions influence the degradation rates of organic compounds in water treatment systems (Li et al., 2015).

Antimicrobial Activities

Studies on the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety, including thiazole, pyridone, and pyrazole derivatives, have shown promising antibacterial and antifungal activities. These compounds, through their structural diversity and biological activities, offer potential pathways for developing new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,8-15)16-12(17)7-9-6-10(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPOOXSBLYTIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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